molecular formula C11H10N2O3 B2729306 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone CAS No. 2034443-10-0

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone

Cat. No.: B2729306
CAS No.: 2034443-10-0
M. Wt: 218.212
InChI Key: ZKVBIEKYTVBKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone is a chemical compound of interest in medicinal chemistry and oncology research, offered for research use only. This compound features a 6,7-dihydroisoxazolo[4,5-c]pyridine scaffold, a structure recognized in scientific literature as a promising core for developing novel cytotoxic agents . Specifically, analogues based on the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine structure have been identified as a new class of Heat Shock Protein 90 (Hsp90) inhibitors . Hsp90 is a molecular chaperone critical for the stability and function of numerous oncogenic client proteins; its inhibition leads to the simultaneous degradation of multiple client proteins, resulting in anti-proliferative activity and apoptosis in cancer cells . The furan-3-yl methanone group attached to this core structure provides a key site for molecular diversification, allowing researchers to explore structure-activity relationships. This compound is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical tool to investigate pathways of cancer cell proliferation and to develop new targeted therapeutic strategies.

Properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(8-2-4-15-7-8)13-3-1-10-9(6-13)5-12-16-10/h2,4-5,7H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVBIEKYTVBKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the isoxazole ring, followed by the introduction of the furan moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its reactivity and properties.

    Substitution: The furan and isoxazole rings can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

The biological activities of compounds containing isoxazole and pyridine moieties have been extensively studied. The specific compound under discussion has shown promise in several pharmacological areas:

  • Antimicrobial Activity :
    • Compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, derivatives of isoxazole-pyridine hybrids have been evaluated for their efficacy against various bacterial strains, showing potential as new antibacterial agents .
  • Anti-inflammatory Effects :
    • Research indicates that certain isoxazole derivatives exhibit anti-inflammatory activity, making them candidates for the treatment of inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies suggest that (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone may possess cytotoxic effects against specific cancer cell lines. The evaluation of such compounds typically involves assays to determine cell viability and apoptosis induction.

Synthetic Routes

The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone involves multi-step organic reactions, which can include:

  • Formation of the Isoxazole Ring :
    • Achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
  • Fusion with Pyridine Ring :
    • This step typically involves condensation reactions to link the isoxazole and pyridine structures.
  • Attachment of the Furan Moiety :
    • The furan ring can be introduced via acylation or other coupling reactions to complete the structure.

Case Studies and Research Findings

Several studies have investigated the biological activities and synthesis of related compounds:

  • A study published in the European Journal of Medicinal Chemistry evaluated various isoxazole derivatives for their antimicrobial properties, highlighting the importance of structural modifications on biological activity .
  • Another research article focused on the synthesis of novel polynuclear heterocyclic compounds containing benzimidazole derivatives, which also demonstrated significant antimicrobial and antioxidant activities .

Mechanism of Action

The mechanism by which (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the compound’s specific application and the context in which it is used.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Enzymatic and Receptor Binding Profiles of Analogues
Compound Class Target Activity (IC₅₀/EC₅₀) Notes Reference
Oxazolo[4,5-c]pyridine derivatives DPP-IV 0.18 µM Superior to pyrazole/thiazole analogs
Thieno[3,2-c]pyridine derivatives Platelet aggregation >100% inhibition Enhanced activity with trichlorophenyl groups
Imidazo[4,5-c]pyridine antagonists P2X7 receptor <10 nM High selectivity over other P2X subtypes
Table 2: Physicochemical Properties
Compound Class LogP Solubility (µg/mL) Metabolic Stability (t₁/₂) Notes
Oxazolo[4,5-c]pyridine 2.5–3.0 15–30 Moderate (2–4 h) Optimal for oral bioavailability
Thieno[3,2-c]pyridine 3.0–3.5 5–10 Low (<1 h) Requires prodrug modification
Triazolo[4,5-c]pyridine 2.0–2.5 50–100 High (>6 h) Favored for CNS penetration

Biological Activity

The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of isoxazole and pyridine moieties, which are known to exhibit diverse pharmacological properties. The purpose of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O2C_{14}H_{13}N_{3}O_{2}, with a molecular weight of approximately 255.27 g/mol. Its structure includes a fused isoxazole and pyridine ring along with a furan substituent, contributing to its unique chemical behavior.

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₂
Molecular Weight255.27 g/mol
CAS Number2034427-64-8

The biological activity of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in various metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, potentially modulating their activity and influencing signal transduction pathways.
  • Pathway Interference : Disruption of specific biochemical pathways may lead to altered cellular responses, contributing to its pharmacological effects.

Biological Activity

Research has indicated that compounds containing isoxazole and pyridine moieties often exhibit significant biological activities such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The potential to reduce inflammation has been observed in some experimental models.
  • Anticancer Properties : There is emerging evidence supporting its role in inhibiting cancer cell proliferation.

Case Studies

  • Antimicrobial Studies : A study demonstrated that derivatives of similar structures showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Research : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound could induce apoptosis in cancer cells while sparing normal cells.

Computational Predictions

Utilizing computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, researchers have predicted potential pharmacological effects based on the molecular structure of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone. These predictions suggest a broad spectrum of potential biological activities, warranting further experimental validation.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves constructing the fused isoxazolo-pyridine core followed by coupling with the furan-3-yl methanone group. Key steps include:

  • Cyclization under reflux conditions with catalysts like triethylamine (common in pyrazole syntheses, as in ).
  • Coupling reactions (e.g., nucleophilic acyl substitution) to attach the furan moiety.
  • Optimization of solvent choice (e.g., 1,4-dioxane for solubility, as in ), temperature control to minimize side reactions, and stoichiometric adjustments.
  • Reaction monitoring via thin-layer chromatography (TLC) to track intermediates and ensure completion .

Advanced: How can computational modeling resolve discrepancies between predicted and observed reactivity?

Answer:

  • Use density functional theory (DFT) to model transition states and compare activation energies with experimental kinetics.
  • Molecular dynamics simulations (e.g., using Discovery Studio, as in ) can assess conformational stability and solvent effects.
  • Reconcile contradictions by re-evaluating protonation states or solvent interactions not initially modeled. Validate with spectroscopic data (e.g., NMR chemical shifts) .

Basic: Which spectroscopic methods are most effective for structural characterization?

Answer:

  • 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks in fused rings.
  • IR spectroscopy : Confirm the carbonyl group (C=O stretch ~1650–1750 cm⁻¹).
  • X-ray crystallography : Determine absolute stereochemistry if crystals are obtainable (as in ’s structural analysis).
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and purity .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:

  • Standardize assays : Use consistent cell lines, concentrations, and incubation times.
  • Verify purity : Employ HPLC (e.g., as in ’s drug analysis) to rule out impurities affecting activity.
  • Assess stability : Monitor compound degradation under assay conditions (e.g., temperature-induced breakdown, as noted in ).
  • Reproduce results : Synthesize multiple batches independently to confirm reproducibility .

Basic: What storage conditions are recommended to ensure compound stability?

Answer:

  • Store in airtight, light-resistant vials under inert gas (e.g., argon) at –20°C .
  • Avoid prolonged exposure to moisture or acidic/basic conditions to prevent hydrolysis.
  • Regularly test stability via TLC or HPLC (e.g., as in ’s quality control protocols) .

Advanced: What strategies improve target selectivity in derivative design?

Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents on the furan or isoxazolo rings to enhance binding specificity.
  • Molecular docking : Predict interactions with target proteins (e.g., using software in ).
  • Competitive binding assays : Test derivatives against related receptors to identify selective candidates.
  • Introduce steric hindrance or hydrogen-bonding groups to reduce off-target effects .

Basic: How can researchers confirm the absence of tautomeric forms in solution?

Answer:

  • Use variable-temperature NMR to observe proton exchange processes.
  • Compare experimental NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Analyze UV-Vis spectra for shifts indicative of tautomerization .

Advanced: What experimental designs mitigate challenges in scaling up synthesis?

Answer:

  • Flow chemistry : Improve heat and mass transfer for exothermic reactions.
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to optimize yield.
  • In-line analytics : Implement real-time monitoring (e.g., FTIR) to detect intermediates and adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.